molecular formula C10H10F2O3 B7807800 3-(2-(Difluoromethoxy)phenyl)propanoic acid

3-(2-(Difluoromethoxy)phenyl)propanoic acid

Cat. No.: B7807800
M. Wt: 216.18 g/mol
InChI Key: XRIPXSSYNOTFNW-UHFFFAOYSA-N
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Description

3-(2-(Difluoromethoxy)phenyl)propanoic acid is a chemical compound characterized by its unique structure, which includes a difluoromethoxy group attached to a phenyl ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(Difluoromethoxy)phenyl)propanoic acid typically involves the following steps:

  • Difluoromethylation: The initial step involves the introduction of the difluoromethoxy group to the phenyl ring. This can be achieved using reagents such as difluoromethylating agents under controlled conditions.

  • Attachment of Propanoic Acid: The phenyl ring with the difluoromethoxy group is then subjected to further chemical reactions to attach the propanoic acid moiety. This step often involves the use of carboxylation agents and specific reaction conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis processes. These processes are optimized for efficiency and yield, often employing advanced chemical engineering techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(2-(Difluoromethoxy)phenyl)propanoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce different functional groups to the compound, altering its chemical behavior.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

3-(2-(Difluoromethoxy)phenyl)propanoic acid has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

  • Biology: It serves as a tool in biological studies to investigate the effects of fluorinated molecules on biological systems.

  • Medicine: The compound has potential therapeutic applications, including its use in drug discovery and development.

  • Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2-(Difluoromethoxy)phenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-(2-(Difluoromethoxy)phenyl)propanoic acid is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other compounds with similar structures include 3-(difluoromethoxy)aniline and 3-(difluoromethoxy)pyridine.

  • Uniqueness: The presence of the difluoromethoxy group and the specific arrangement of the phenyl ring and propanoic acid moiety make this compound distinct from its analogs.

Properties

IUPAC Name

3-[2-(difluoromethoxy)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c11-10(12)15-8-4-2-1-3-7(8)5-6-9(13)14/h1-4,10H,5-6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIPXSSYNOTFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)O)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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